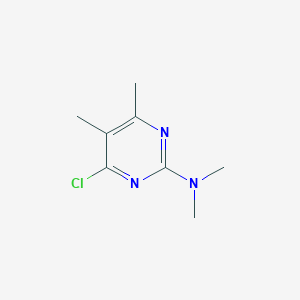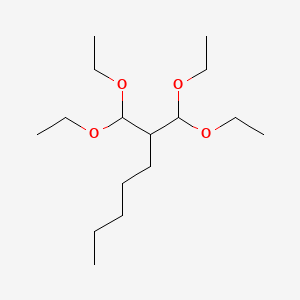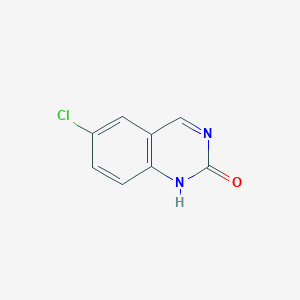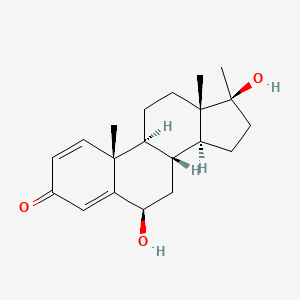
6β-羟甲基甲睾酮
描述
6beta-Hydroxymethandrostenolone is a metabolite of Methandrostenolone, an anabolic steroid commonly used for its muscle-building properties. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and biological activities .
科学研究应用
6beta-Hydroxymethandrostenolone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Methandrostenolone and its metabolites.
Biology: The compound is studied for its effects on cellular processes and its potential role in regulating gene expression.
Medicine: Research focuses on its anabolic properties and potential therapeutic applications in muscle-wasting diseases.
Industry: It is used in the development of performance-enhancing drugs and supplements.
作用机制
Target of Action
It is known that similar compounds interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
This interaction could involve binding to receptors, altering enzyme activity, or modulating signal transduction pathways .
Biochemical Pathways
It is plausible that the compound could influence various metabolic and signaling pathways, given its potential interactions with different targets within the cell .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
Given its potential interactions with various targets, it is likely that the compound could influence a range of cellular processes, potentially leading to changes in cell function, gene expression, or signal transduction .
Action Environment
The action, efficacy, and stability of 6beta-Hydroxymethandrostenolone could be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells .
生化分析
Biochemical Properties
6beta-Hydroxymethandrostenolone plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450 enzymes, which are involved in its metabolism. The compound also interacts with androgen receptors, influencing protein synthesis and muscle growth. These interactions are crucial for understanding the compound’s anabolic effects and potential therapeutic applications .
Cellular Effects
6beta-Hydroxymethandrostenolone affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance protein synthesis in muscle cells, leading to increased muscle mass. Additionally, it may affect the expression of genes involved in muscle growth and repair .
Molecular Mechanism
The molecular mechanism of 6beta-Hydroxymethandrostenolone involves its binding to androgen receptors, which leads to the activation of specific genes involved in muscle growth. This binding interaction triggers a cascade of molecular events, including the activation of transcription factors and the upregulation of anabolic pathways. The compound may also inhibit certain enzymes, further enhancing its anabolic effects .
Dosage Effects in Animal Models
The effects of 6beta-Hydroxymethandrostenolone vary with different dosages in animal models. At low doses, the compound may promote muscle growth without significant adverse effects. At higher doses, it may cause toxic or adverse effects, such as liver damage or hormonal imbalances. Understanding the dosage thresholds is essential for optimizing its therapeutic use and minimizing potential risks .
Metabolic Pathways
6beta-Hydroxymethandrostenolone is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs. The compound’s effects on metabolic flux and metabolite levels are also important considerations for its application in biochemical research .
Transport and Distribution
The transport and distribution of 6beta-Hydroxymethandrostenolone within cells and tissues involve specific transporters and binding proteins. These mechanisms determine the compound’s localization and accumulation in target tissues, such as muscle and liver. Understanding these transport and distribution pathways is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
6beta-Hydroxymethandrostenolone’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
准备方法
The preparation of 6beta-Hydroxymethandrostenolone involves several synthetic routes and reaction conditions. One common method starts with Methandrostenolone, which undergoes hydroxylation at the 6beta position. This process typically involves the use of specific enzymes or chemical reagents to introduce the hydroxyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
6beta-Hydroxymethandrostenolone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to remove the hydroxyl group, forming Methandrostenolone.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
6beta-Hydroxymethandrostenolone is similar to other anabolic steroids like Methandrostenolone, Oxandrolone, and Stanozolol. it is unique due to the presence of the hydroxyl group at the 6beta position, which may influence its biological activity and metabolism. This structural difference can result in variations in potency, efficacy, and side effects compared to other anabolic steroids .
Similar Compounds
- Methandrostenolone
- Oxandrolone
- Stanozolol
- Nandrolone
- Trenbolone
属性
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17-,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCJFTMGLMNCTJ-INIPNLRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@H](C4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043350 | |
| Record name | 6beta-Hydroxymethandrostenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6b-Hydroxymethandienone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33526-41-9 | |
| Record name | 6β-Hydroxymethandienone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33526-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6beta-Hydroxymethandrostenolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033526419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Hydroxymethandrostenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-HYDROXYMETHANDROSTENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J37CM39S94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6b-Hydroxymethandienone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-9-amine](/img/structure/B1626681.png)
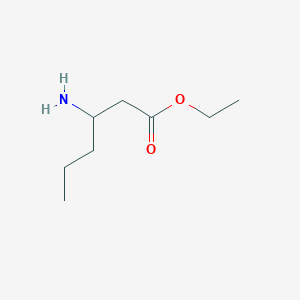
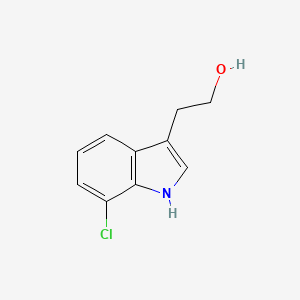
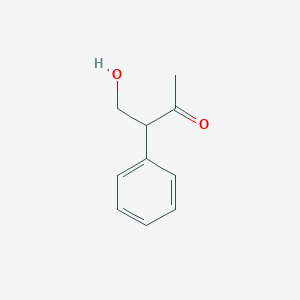

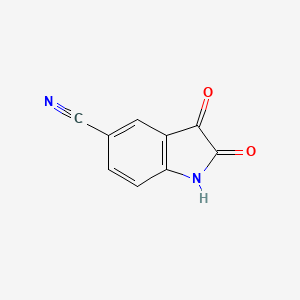
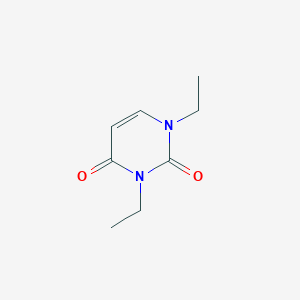
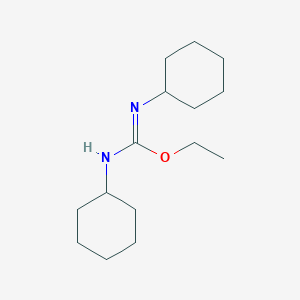

![4-chloro-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1626700.png)
